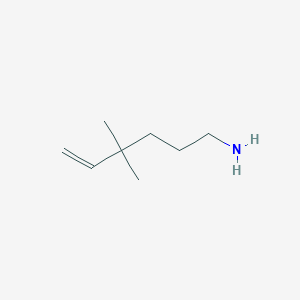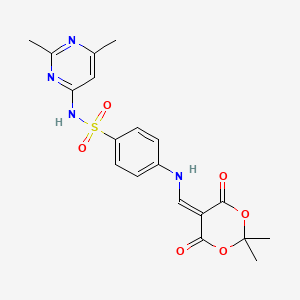
4,4-Dimethylhex-5-en-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethylhex-5-en-1-amine is a chemical compound with the CAS Number: 1007122-76-0 . It has a molecular weight of 127.23 . The IUPAC name for this compound is 4,4-dimethyl-5-hexen-1-amine . It is stored in a dark place, under an inert atmosphere, at a temperature of 2-8°C .
Synthesis Analysis
The synthesis of amines like 4,4-Dimethylhex-5-en-1-amine can be achieved through various methods . These include the reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide formed, alkylation of potassium phthalimide followed by hydrolysis of the N‑alkyl phthalimide formed (i.e., the Gabriel synthesis), and reductive amination of aldehydes or ketones .Molecular Structure Analysis
The InChI code for 4,4-Dimethylhex-5-en-1-amine is 1S/C8H17N/c1-4-8(2,3)6-5-7-9/h4H,1,5-7,9H2,2-3H3 . This indicates that the compound has a carbon backbone with a double bond and an amine group attached.Chemical Reactions Analysis
Amines, including 4,4-Dimethylhex-5-en-1-amine, can undergo a variety of reactions . These include reactions with acid chlorides to form amides, conversion to alkenes via a Hofmann elimination, and reactions with alkyl halides .Physical And Chemical Properties Analysis
4,4-Dimethylhex-5-en-1-amine is a liquid at room temperature . It is stored at a temperature of 2-8°C .科学的研究の応用
Atmospheric Nucleation Enhancement
Amines, including compounds structurally related to 4,4-Dimethylhex-5-en-1-amine, have been identified as potent agents that can enhance both neutral and ion-induced sulfuric acid-water nucleation in the atmosphere more effectively than ammonia. This suggests their significant role in atmospheric processes and cloud formation, which has implications for climate modeling and air quality assessments (Kurtén et al., 2008).
Organic Synthesis and Catalysis
Cycloaddition Reactions
Research has demonstrated the utility of amines in asymmetric organocatalysis of cycloaddition reactions, leading to enantiomerically enriched products. This application is crucial for the synthesis of complex organic molecules with specific chiralities, highlighting the role of amines in advancing synthetic organic chemistry (Harmata et al., 2003).
Michael Addition Reactions
Amines serve as efficient catalysts in thiol-ene based Michael addition reactions, facilitating the synthesis of polymers and other valuable chemical products. This underscores the importance of amines in polymer chemistry and material science applications (Li et al., 2010).
Biomass Conversion
Amines are key intermediates in the conversion of biomass-based alcohols into valuable chemical products, including agrochemicals, pharmaceuticals, and polymers. This research underscores the critical role of amines in sustainable chemistry and the development of greener chemical processes (Pera‐Titus & Shi, 2014).
Material Science
Supramolecular Chemistry
Studies focusing on noncovalent interactions between amines and carboxylic acid derivatives enhance our understanding of the role these compounds play in forming supramolecular networks. This knowledge is pivotal for the development of new materials with tailored properties for specific applications (Jin et al., 2011).
Security Inks
Novel V-shaped molecules derived from amines demonstrate significant potential in the development of security inks. Their morphology-dependent fluorochromism, induced by mechanical force or pH stimuli, can be applied in anti-counterfeiting technologies (Lu & Xia, 2016).
Safety and Hazards
将来の方向性
While specific future directions for 4,4-Dimethylhex-5-en-1-amine are not mentioned in the search results, amines in general are a focus of ongoing research in the field of organic chemistry due to their wide range of applications . They are used in the synthesis of a variety of chemical compounds and can serve as building blocks for pharmaceuticals, agrochemicals, and materials science .
特性
IUPAC Name |
4,4-dimethylhex-5-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-4-8(2,3)6-5-7-9/h4H,1,5-7,9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSTULNDNIEOFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCN)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethylhex-5-en-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Methyl-N-[2-(2-nitrophenyl)ethyl]sulfamoyl fluoride](/img/structure/B2645048.png)
![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2645049.png)



![(Z)-4-acetyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2645058.png)

![6-(4-benzylpiperidin-1-yl)-1-methyl-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2645060.png)
![8-oxo-N-tosyl-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide](/img/structure/B2645062.png)
![N-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2645063.png)


